3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a tosylated tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Tosylation: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine, resulting in the tosylated tetrahydroquinoline.
Coupling with Benzamide: The final step involves coupling the tosylated tetrahydroquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium carbonate (K2CO3) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it could inhibit or activate certain enzymes involved in signal transduction, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less active in certain biological contexts.
N-tosyl-1,2,3,4-tetrahydroquinoline: Lacks the benzamide core, which may reduce its versatility in synthetic applications.
6-tosyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the dimethoxybenzamide substitution, affecting its chemical reactivity and biological activity.
Uniqueness
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACTRIRZYDWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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